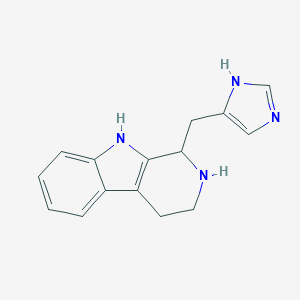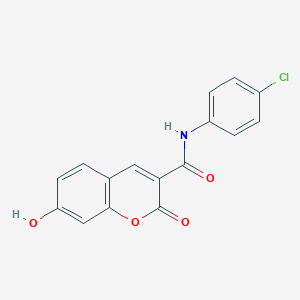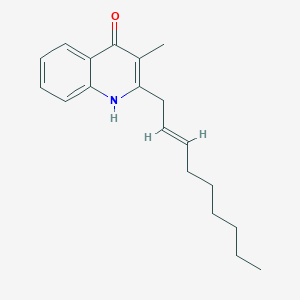![molecular formula C20H26Cl2F2N4O B529643 2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;dihydrochloride](/img/structure/B529643.png)
2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;dihydrochloride
Übersicht
Beschreibung
Dieser Rezeptor ist eine Art purinerger Rezeptor, der eine Rolle in verschiedenen physiologischen und pathologischen Prozessen spielt, einschließlich Entzündung und Zelltod .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von GW 7913431 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Sie beinhaltet typischerweise organische Synthesetechniken wie Amidbindungsbildung, aromatische Substitution und Halogenierung .
Industrielle Produktionsmethoden: Die industrielle Produktion von GW 7913431 würde wahrscheinlich großtechnische organische Synthesetechniken umfassen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Dazu gehören die Verwendung von automatisierten Reaktoren, die Reinigung durch Chromatographie und strenge Qualitätskontrollmaßnahmen, um Konsistenz und Sicherheit zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
GW 7913431 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung verwendet, um den P2X7-Rezeptor und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.
Biologie: Hilft beim Verständnis der physiologischen und pathologischen Rollen des P2X7-Rezeptors in zellulären Prozessen.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Anwendung bei der Behandlung von entzündlichen Erkrankungen und Zuständen, die mit Zelltod einhergehen.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den P2X7-Rezeptor abzielen
5. Wirkmechanismus
GW 7913431 übt seine Wirkungen aus, indem es den P2X7-Rezeptor, einen liganden-gesteuerten Ionenkanal, moduliert. Es wirkt als negativer allosterischer Modulator an menschlichen P2X7-Rezeptoren und reduziert die Aktivität des Rezeptors als Reaktion auf Agonisten wie ATP. Diese Modulation beeinflusst verschiedene nachgeschaltete Signalwege, die an Entzündungen und Zelltod beteiligt sind .
Ähnliche Verbindungen:
A-317491: Ein nicht-nukleotidischer P2X3- und P2X2/3-Rezeptor-Antagonist.
Gefapixant: Ein P2X3-Rezeptor-Antagonist mit potenziellen therapeutischen Anwendungen.
Lu AF27139: Ein selektiver Antagonist des P2X7-Rezeptors
Einzigartigkeit: GW 7913431 ist einzigartig in seiner dualen Rolle als negativer allosterischer Modulator an menschlichen P2X7-Rezeptoren und als positiver allosterischer Modulator an Ratten-P2X7-Rezeptoren. Diese duale Funktionalität macht es zu einem wertvollen Werkzeug, um artspezifische Unterschiede in der Rezeptoraktivität zu untersuchen und gezielte Therapien zu entwickeln .
Wirkmechanismus
Target of Action
GW791343 dihydrochloride is a potent human P2X7 receptor negative allosteric modulator . The P2X7 receptor is a member of the P2X family of ATP-gated ion channels, which are involved in various physiological processes, including inflammation and pain sensation .
Mode of Action
GW791343 dihydrochloride produces a non-competitive antagonist effect on the human P2X7 receptor .
Biochemical Pathways
The P2X7 receptor is involved in the regulation of ATP release, a key molecule in energy transfer and cellular communication . By acting as a negative allosteric modulator, GW791343 dihydrochloride can enhance the ATP rhythm , potentially affecting various biochemical pathways regulated by ATP .
Result of Action
The modulation of the P2X7 receptor by GW791343 dihydrochloride can have various molecular and cellular effects. For instance, it can influence the function of cells expressing this receptor, such as neurons, potentially impacting neurological processes .
Biochemische Analyse
Biochemical Properties
GW791343 dihydrochloride plays a significant role in biochemical reactions by interacting with the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. This compound acts as a non-competitive antagonist of the human P2X7 receptor, with a pIC50 value of 6.9-7.2 . The interaction between GW791343 dihydrochloride and the P2X7 receptor enhances the rhythmic release of ATP, which is crucial for various cellular processes .
Cellular Effects
GW791343 dihydrochloride has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, GW791343 dihydrochloride inhibits agonist-stimulated ethidium accumulation in cells expressing human P2X7 receptors . This modulation of the P2X7 receptor activity can lead to changes in ATP release patterns, impacting cellular communication and metabolic processes .
Molecular Mechanism
The molecular mechanism of GW791343 dihydrochloride involves its binding interactions with the P2X7 receptor. As a negative allosteric modulator, GW791343 dihydrochloride does not compete with ATP at the binding site but instead binds to a different site on the receptor, altering its conformation and reducing its activity . This non-competitive antagonism results in decreased receptor activation and subsequent downstream effects on cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GW791343 dihydrochloride can change over time. The compound is stable under desiccating conditions and can be stored for up to 12 months at room temperature . Over time, GW791343 dihydrochloride enhances ATP rhythm in SCN cells, with ATP levels measured every 4 hours . Long-term studies have shown that the compound maintains its efficacy in modulating P2X7 receptor activity over extended periods .
Dosage Effects in Animal Models
The effects of GW791343 dihydrochloride vary with different dosages in animal models. At lower concentrations, the compound acts as a negative allosteric modulator of the human P2X7 receptor, while at higher concentrations, it can increase the potency and effect of ATP in rat P2X7 receptors . Toxic or adverse effects at high doses have not been extensively reported, but it is essential to consider species-specific differences when interpreting dosage effects .
Metabolic Pathways
GW791343 dihydrochloride is involved in metabolic pathways related to ATP release and receptor modulation. The compound interacts with enzymes and cofactors that regulate ATP levels and receptor activity . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, GW791343 dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the localization and accumulation of the compound, ensuring its availability at target sites such as the P2X7 receptor . The compound’s distribution is crucial for its efficacy in modulating receptor activity and cellular processes .
Subcellular Localization
GW791343 dihydrochloride is localized to specific subcellular compartments where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to the P2X7 receptor, primarily located on the cell membrane . This subcellular localization is essential for the compound’s function as a negative allosteric modulator, allowing it to effectively modulate receptor activity and cellular signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GW 7913431 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as amide bond formation, aromatic substitution, and halogenation .
Industrial Production Methods: Industrial production of GW 7913431 would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. This includes the use of automated reactors, purification through chromatography, and stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Arten von Reaktionen: GW 7913431 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern und möglicherweise ihre Aktivität verändern.
Substitution: Aromatische Substitutionsreaktionen können verschiedene Substituenten am aromatischen Ring einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nucleophile (Amine, Thiole) werden eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte aromatische Verbindungen erzeugen können .
Vergleich Mit ähnlichen Verbindungen
A-317491: A non-nucleotide P2X3 and P2X2/3 receptor antagonist.
Gefapixant: A P2X3 receptor antagonist with potential therapeutic applications.
Lu AF27139: A selective antagonist of the P2X7 receptor
Uniqueness: GW 7913431 is unique in its dual role as a negative allosteric modulator at human P2X7 receptors and a positive allosteric modulator at rat P2X7 receptors. This dual functionality makes it a valuable tool for studying species-specific differences in receptor activity and for developing targeted therapies .
Eigenschaften
IUPAC Name |
2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N4O.2ClH/c1-14-2-3-15(13-26-8-6-23-7-9-26)10-19(14)25-20(27)12-24-16-4-5-17(21)18(22)11-16;;/h2-5,10-11,23-24H,6-9,12-13H2,1H3,(H,25,27);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJPZTBIYHPSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B529604.png)
![Pyrazolo[1,5-b]pyridazine deriv. 22](/img/structure/B529645.png)
![3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide](/img/structure/B529658.png)



![10-(4-Methylphenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B529995.png)

![methyl (E)-2-[2-[[(Z)-[[3,5-bis(trifluoromethyl)phenyl]-methylsulfanylmethylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate](/img/structure/B530023.png)
![N-[1-[(4-Ethylphenyl)sulfonylamino]-2-hydroxyindan-6-yl]-3-methoxybenzamide](/img/structure/B530336.png)
![5-chloro-2-(ethylsulfonyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B530415.png)
![1-[(E)-(2-tert-butylsulfanylphenyl)methylideneamino]-3-(2-methylbutan-2-yl)thiourea](/img/structure/B530532.png)
![7-methyl-3-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B530772.png)

